molecular formula C17H18N6O2 B6467374 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide CAS No. 2640835-05-6

4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide

Cat. No.: B6467374
CAS No.: 2640835-05-6
M. Wt: 338.4 g/mol
InChI Key: YMODTXINRPIYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({9-[(Oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide (CAS 2640835-05-6) is a synthetic purine derivative with a molecular formula of C17H18N6O2 and a molecular weight of 338.36 g/mol . The compound features a benzamide group linked via an amino bridge to a purine core, which is itself substituted at the 9-position with a (tetrahydrofuran-2-yl)methyl group, also referred to as an (oxolan-2-yl)methyl group . Purine derivatives represent a significant class of bioactive molecules in medicinal chemistry research. Structural analogs of this compound, particularly those with substitutions at the 6 and 9 positions of the purine ring, have been investigated for a wide spectrum of biological activities. These include serving as key scaffolds in the development of phosphatidylinositol 3-kinase (PI3K) delta inhibitors , which are a target in oncology and immunology research . Furthermore, related N-(9H-purin-6-yl)benzamide derivatives have demonstrated cytotoxic and antitumoral activity in biological screenings, making them compounds of interest in the design of new anticancer agents . Other research avenues for purine conjugates include exploring their potential as antimycobacterial agents . This product is offered for chemical and biological research applications. It is supplied with a minimum purity of 90% and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-[[9-(oxolan-2-ylmethyl)purin-6-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c18-15(24)11-3-5-12(6-4-11)22-16-14-17(20-9-19-16)23(10-21-14)8-13-2-1-7-25-13/h3-6,9-10,13H,1-2,7-8H2,(H2,18,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODTXINRPIYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide typically involves multi-step organic reactionsKey reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The compound may disrupt cancer cell function through interactions with DNA and RNA.
    • Antiviral Properties : The compound is being investigated for its potential as an antiviral agent, targeting viral replication mechanisms.
  • Biological Research
    • Enzyme Inhibition : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its role in biochemical pathways related to cell growth and apoptosis .
    • Signal Transduction Modulation : By interacting with cellular receptors, the compound may influence signal transduction pathways, which are vital for cellular communication and function.
  • Chemical Synthesis
    • Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex chemical entities. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
  • Material Science
    • Development of New Materials : The compound's distinctive chemical properties make it suitable for use in the development of new materials, including polymers and nanomaterials, which can have applications in electronics and biomedicine.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting its potential as a therapeutic agent.
  • Antiviral Research :
    • Preliminary findings indicate that the compound may inhibit viral replication in vitro, making it a candidate for further development as an antiviral drug.
  • Synthetic Applications :
    • Researchers have successfully utilized this compound as a precursor in synthesizing other biologically active molecules, showcasing its utility in drug discovery and development processes .

Mechanism of Action

The mechanism of action of 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues and their structural differences are summarized below:

Compound Name N9 Substituent C6 Substituent Molecular Weight (g/mol) Key Properties/Activities References
4-({9-[(Oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide Oxolan-2-ylmethyl 4-Benzamido 338.37 Not reported (hypothetical)
4-[(9H-Purin-6-yl)amino]benzamide H (unsubstituted) 4-Benzamido 254.25 Base structure for SAR studies
N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine Oxolan-2-yl 2-Methoxybenzylamino 325.37 Forms hydrogen-bonded dimers in crystal structure
9-[(5-Methoxypyridin-2-yl)methyl]-9H-purin-6-amine 5-Methoxypyridin-2-ylmethyl H (unsubstituted) 270.30 Cytotoxic (IC₅₀ = 3.02 µM in HeLa cells)
N-(9-[(2R,4S,5R)-4-Hydroxyoxolan-2-yl]-9H-purin-6-yl)benzamide Oxolan-2-yl (hydroxylated) Benzamido ~350 (estimated) Intermediate in oligonucleotide synthesis

Key Structural and Functional Differences

In N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, the oxolan oxygen participates in hydrogen bonding, stabilizing crystal packing . This suggests similar intermolecular interactions may occur in the target compound.

C6 Substituent Effects: The benzamide group distinguishes the target compound from analogues with simple amino (e.g., 9-[(5-methoxypyridin-2-yl)methyl]-9H-purin-6-amine) or acetylated amino groups.

Biological Activity Trends :

  • Compounds with bulky N9 substituents (e.g., bis(4-methoxyphenyl)(phenyl)methyl in oligonucleotide intermediates) exhibit improved nuclease resistance, a critical property for therapeutic oligonucleotides .
  • Cytotoxicity in HeLa cells is observed in analogues with pyridylmethyl or acetamide groups (IC₅₀ = 3.02–7.16 µM), but activity for benzamide derivatives remains unstudied .

Biological Activity

4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide, also known as N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide, is a complex organic compound with potential applications in medicinal chemistry. Its structure features a purine base linked to a benzamide moiety through an oxolane ring, which is believed to contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₂
Molecular Weight352.4 g/mol
CAS Number2640902-60-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it has been shown to modulate signal transduction pathways by interacting with cellular receptors.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against RNA viruses. The purine base structure is essential for mimicking nucleotides, potentially disrupting viral replication processes.
  • Anticancer Properties : Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro tests showed that it effectively reduced the viability of melanoma and ovarian cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antibacterial Activity : Although not primarily studied for antibacterial effects, related compounds have shown promise against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structural similarity suggests potential for similar activity in this compound .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

Study 1: Antiviral Mechanism

A study published in Journal of Medicinal Chemistry examined a series of purine derivatives and their antiviral activities. It was found that compounds with oxolane modifications exhibited enhanced efficacy against viral infections by interfering with viral polymerases .

Study 2: Anticancer Efficacy

In a study assessing the anticancer properties of various benzamide derivatives, this compound was shown to induce significant apoptosis in human melanoma cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications on the oxolane ring significantly affect biological activity. Variants with different substituents showed varying degrees of cytotoxicity and selectivity towards cancer cells versus normal cells .

Q & A

Basic: What are the standard synthetic routes for 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key steps include:

  • Purine functionalization : Substitution at the N9 position of the purine core using (oxolan-2-yl)methyl groups under strong bases like NaH in DMF .
  • Benzamide coupling : Amide bond formation between the purine derivative and 4-aminobenzamide via Buchwald-Hartwig or Ullmann-type coupling reactions .
  • Optimization strategies : Use of continuous flow reactors to enhance yield and reduce side products, or microwave-assisted synthesis for rapid heating and improved reaction kinetics .

Basic: How is the structural identity of this compound validated in academic research?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., oxolane methyl linkage at N9, benzamide at C6) .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELX programs) resolve bond angles and intermolecular interactions, critical for confirming the oxolane ring conformation and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C17_{17}H18_{18}N6_6O2_2) and isotopic patterns .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral efficacy)?

Discrepancies arise from assay conditions or target specificity. Methodological approaches include:

  • Dose-response profiling : Compare IC50_{50} values across cancer cell lines (e.g., MCF-7, HeLa) and viral replication assays (e.g., HIV protease inhibition) under standardized conditions .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for enzymes (e.g., kinases) versus viral proteins .
  • Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3 vs. viral entry proteins) .

Advanced: What computational and experimental methods are used to elucidate the compound’s mechanism of action?

  • Molecular docking : Predict interactions with ATP-binding pockets (e.g., EGFR kinase) or viral polymerases using AutoDock or Schrödinger .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .
  • Metabolic stability assays : Liver microsome studies assess cytochrome P450-mediated degradation, informing structure-activity relationship (SAR) optimization .

Advanced: How can structural analogs be designed to improve solubility without compromising bioactivity?

  • Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyls on the oxolane ring) or replace benzamide with sulfonamide moieties .
  • Prodrug strategies : Mask the benzamide as an ester or phosphate to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Crystallographic data : Use SHELXL-refined structures to identify non-critical hydrophobic regions for substitution .

Basic: What analytical techniques are critical for purity assessment during synthesis?

  • HPLC-PDA : Quantify impurities using reverse-phase C18 columns and UV detection at 254 nm .
  • Elemental analysis : Validate C/H/N/O ratios within ±0.4% of theoretical values .
  • TLC monitoring : Track reaction progress with silica plates and ethyl acetate/hexane eluents .

Advanced: How do researchers address low yield in the final coupling step of the synthesis?

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) and ligands (XPhos, SPhos) for cross-coupling efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus toluene for improved solubility .
  • Temperature control : Use microwave irradiation (150°C) to accelerate reaction kinetics .

Advanced: What strategies are employed to validate target specificity in cellular assays?

  • CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
  • Competitive binding assays : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to assess competition .
  • Chemical proteomics : Use biotinylated probes to pull down interacting proteins for LC-MS/MS identification .

Basic: What are the key stability challenges for this compound under experimental conditions?

  • Hydrolysis susceptibility : The oxolane ring and benzamide bond degrade in acidic/basic conditions. Stability is assessed via:
    • Forced degradation studies : Expose to pH 1–13 buffers and monitor degradation by HPLC .
    • Light sensitivity : Store in amber vials to prevent photolysis of the purine core .

Advanced: How can contradictory data in enzyme inhibition assays be reconciled?

  • Buffer optimization : Test Tris vs. HEPES buffers to rule out ionic strength effects on enzyme activity .
  • Redox interference : Include antioxidants (e.g., DTT) to prevent thiol-mediated false positives .
  • Orthogonal assays : Validate results using fluorescence polarization (FP) and radiometric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.